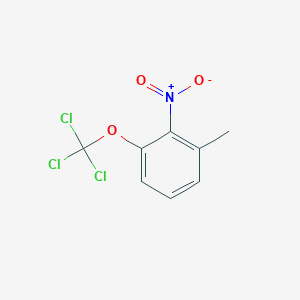

2-Nitro-3-(trichloromethoxy)toluene

説明

特性

IUPAC Name |

1-methyl-2-nitro-3-(trichloromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO3/c1-5-3-2-4-6(7(5)12(13)14)15-8(9,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJMBKZPSGHPDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(Cl)(Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-3-nitrotoluene

A Note to the Reader: Initial searches for "2-Nitro-3-(trichloromethoxy)toluene" did not yield any publicly available scientific data. This suggests that the compound is either novel, exceptionally rare, or may be referred to by a different nomenclature. As a Senior Application Scientist tasked with providing a comprehensive technical guide, and in the absence of information on the requested topic, this document has been structured to focus on a closely related and well-documented compound: 2-Chloro-3-nitrotoluene . This guide will provide researchers, scientists, and drug development professionals with a thorough understanding of its properties and applications, which may offer valuable insights for research into similarly structured molecules.

Introduction and Overview

2-Chloro-3-nitrotoluene (CAS No. 3970-40-9) is a substituted aromatic compound that holds significant importance as a versatile intermediate in organic synthesis.[1] Its molecular structure, featuring a toluene backbone with a chlorine atom and a nitro group in ortho and meta positions respectively, imparts a unique reactivity profile that is leveraged in the synthesis of a wide array of more complex molecules. The interplay between the electron-withdrawing nature of the nitro and chloro groups and the electron-donating effect of the methyl group makes this compound a subject of interest for studying aromatic substitution reactions.[1] This guide provides a detailed exploration of its physical and chemical properties, a validated synthesis protocol, and an overview of its applications in various fields of chemical research and industry.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 2-Chloro-3-nitrotoluene are crucial for its handling, storage, and application in synthetic chemistry. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-1-methyl-3-nitrobenzene | [2] |

| CAS Number | 3970-40-9 | |

| Molecular Formula | C₇H₆ClNO₂ | |

| Molecular Weight | 171.58 g/mol | |

| Appearance | White or Colorless to Yellow powder to lump to clear liquid | [3] |

| Melting Point | 21 °C (lit.) | [4] |

| Boiling Point | 147 °C at 25 mmHg (lit.) | [4] |

| Density | 1.298 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.557 (lit.) | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| InChI Key | XTSGZXRUCAWXKY-UHFFFAOYSA-N | |

| SMILES | Cc1cccc(c1Cl)=O |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 2-Chloro-3-nitrotoluene.

-

¹H NMR (400 MHz, DMSO-d₆): δ: 7.84 (d, J = 8.0 Hz, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.50-7.46 (m, 1H), 2.44 (s, 3H).[1] This spectrum clearly shows the three distinct aromatic protons and the singlet corresponding to the methyl group protons.

-

Infrared (IR) Spectroscopy: The presence of the nitro group is typically confirmed by strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.[2]

Synthesis Protocol: A Validated Laboratory-Scale Procedure

The synthesis of 2-Chloro-3-nitrotoluene can be achieved through various routes. A common laboratory-scale method involves the Sandmeyer reaction, starting from a readily available amino-substituted precursor. The following protocol details the synthesis from 2-Methyl-6-nitroaniline.[1]

Materials and Reagents

-

2-Methyl-6-nitroaniline

-

Acetonitrile (anhydrous)

-

tert-Butyl nitrite

-

Copper(I) chloride (CuCl)

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Step-by-Step Experimental Procedure

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butyl nitrite (34 g, 0.33 mol) and Cu(I)Cl (24 g, 0.25 mol) in 300 mL of anhydrous acetonitrile.

-

Addition of the Starting Material: In a separate flask, prepare a solution of 2-methyl-6-nitroaniline (25 g, 0.16 mol) in 300 mL of anhydrous acetonitrile. Add this solution to the reaction mixture from step 1.

-

Reaction Conditions: Heat the resulting mixture to 65 °C under a nitrogen atmosphere and maintain stirring at this temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to ambient temperature. Filter the mixture to remove any solid precipitates.

-

Isolation of the Crude Product: Concentrate the filtrate under reduced pressure (in vacuo) to remove the acetonitrile.

-

Purification: Purify the crude residue by silica-gel column chromatography using a solvent system of petroleum ether/EtOAc (100:1) to yield 2-chloro-1-methyl-3-nitrobenzene as a yellow oil.

Expected Yield

The reported yield for this procedure is approximately 82% (23 g).[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Chloro-3-nitrotoluene.

Chemical Reactivity and Applications

The reactivity of 2-Chloro-3-nitrotoluene is governed by the electronic effects of its substituents. The nitro group strongly deactivates the aromatic ring towards electrophilic aromatic substitution, while the chlorine atom is a deactivating ortho-, para-director. The methyl group is an activating ortho-, para-director. This complex interplay of directing effects makes further substitution on the aromatic ring challenging but can be achieved under specific conditions.

More commonly, the existing functional groups are targets for chemical transformations:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group to form 2-chloro-3-aminotoluene. This transformation is a key step in the synthesis of various pharmaceuticals and dyes.

-

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by strong nucleophiles, although this is less favorable than in cases where the nitro group is ortho or para to the leaving group.

-

Side-Chain Reactions: The methyl group can undergo oxidation or halogenation under appropriate conditions.

Due to its versatile reactivity, 2-Chloro-3-nitrotoluene serves as a key intermediate in several industrial applications:

-

Pharmaceuticals and Agrochemicals: It is a building block in the synthesis of more complex active pharmaceutical ingredients (APIs) and pesticides.[1]

-

Dyes and Pigments: The compound is utilized in the production of various colorants for textiles, plastics, and inks.[1]

-

Materials Science: It finds application in the development of specialty chemicals and advanced materials, where it can be used to modify the properties of polymers and coatings.[1]

Analytical Characterization

The purity and identity of 2-Chloro-3-nitrotoluene are typically confirmed using a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (often with an acid modifier like phosphoric or formic acid) is suitable for assessing the purity of 2-Chloro-3-nitrotoluene and for quantifying it in reaction mixtures.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is an excellent technique for both the separation of 2-Chloro-3-nitrotoluene from related isomers and its unambiguous identification through its mass spectrum.

Analytical Workflow Diagram

Caption: Analytical workflow for 2-Chloro-3-nitrotoluene.

Safety and Handling

2-Chloro-3-nitrotoluene is classified as harmful if swallowed and very toxic to aquatic life. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.

Conclusion

2-Chloro-3-nitrotoluene is a valuable and versatile chemical intermediate with a well-defined set of physical, chemical, and spectroscopic properties. Its utility in the synthesis of pharmaceuticals, agrochemicals, and dyes underscores its importance in organic chemistry. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound, enabling its effective and safe use in various research and development applications.

References

-

SIELC Technologies. (2018, May 17). Separation of 2-Chloro-3-nitrotoluene on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-nitrotoluene. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). 2-Chloro-3-nitrotoluene, 98%. Retrieved from [Link]

-

National Center for Biotechnology Information. (2003, February 1). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. Retrieved from [Link]

- Google Patents. (n.d.). CN101475486A - Preparation method of 3-chlorine-2-nitrotoluene.

-

NOP - Sustainability in the organic chemistry lab course. (2022, November 9). 13C-NMR. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROTOLUENE. Retrieved from [Link]

Sources

- 1. 2-CHLORO-3-NITROTOLUENE synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Chloro-3-nitrotoluene | C7H6ClNO2 | CID 77591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-3-nitrotoluene | 3970-40-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. Separation of 2-Chloro-3-nitrotoluene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

2-Nitro-3-(trichloromethoxy)toluene safety data sheet and MSDS

This technical whitepaper and advanced Safety Data Sheet (SDS) provides a comprehensive evaluation of 2-Nitro-3-(trichloromethoxy)toluene (CAS: 1357624-21-5)[1]. Designed for researchers, analytical chemists, and safety officers, this guide synthesizes physicochemical data, toxicological mechanisms, and validated protocols for analytical detection and laboratory decontamination.

By integrating standard hazard communication with mechanistic insights, this document ensures that handling and analysis are grounded in rigorous, self-validating scientific principles.

Physicochemical Profile & Molecular Characterization

2-Nitro-3-(trichloromethoxy)toluene is a halogenated nitroaromatic compound. The presence of both a strongly electron-withdrawing nitro group and a bulky, lipophilic trichloromethoxy group significantly influences its reactivity, solubility, and toxicokinetics. Compounds of this class are typically utilized as specialized intermediates in the synthesis of advanced agrochemicals and pharmaceuticals[2][3].

Table 1: Core Chemical and Physical Properties

| Property | Value / Description |

| Chemical Name | 2-Nitro-3-(trichloromethoxy)toluene |

| CAS Registry Number | 1357624-21-5[1] |

| Molecular Formula | C8H6Cl3NO3 |

| Molecular Weight | ~270.5 g/mol |

| Structural Features | Aromatic ring substituted with a methyl group, an ortho-nitro group, and a meta-trichloromethoxy group. |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., dichloromethane, methanol, acetonitrile). |

Hazard Identification & Toxicological Mechanisms

Handling halogenated nitroaromatics requires stringent safety protocols due to their potential for systemic toxicity and environmental persistence. Drawing parallels from structurally related compounds like 2-chloro-3-nitrotoluene[4], the primary hazards involve acute oral toxicity, skin/eye irritation, and potential aquatic toxicity.

Table 2: GHS Hazard Classifications (Extrapolated Class Profile)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |

| Aquatic Toxicity (Acute) | Category 1 | H400: Very toxic to aquatic life[4]. |

Mechanistic Toxicology: The Nitroreduction Pathway

The systemic toxicity of nitroaromatics is largely driven by hepatic metabolism. The nitro group undergoes enzymatic reduction mediated by Cytochrome P450 (CYP450) and nitroreductases, forming reactive nitroso and hydroxylamine intermediates. These intermediates can induce oxidative stress and oxidize hemoglobin (Fe2+) to methemoglobin (Fe3+), impairing oxygen transport.

Toxicity pathway of nitroaromatics via hepatic nitroreduction and methemoglobin formation.

Professional Laboratory Safety & Engineering Controls

To mitigate exposure risks, all handling must occur within a controlled, professional laboratory environment.

-

Engineering Controls: Operations must be conducted inside a certified chemical fume hood with a minimum face velocity of 100 fpm. Local exhaust ventilation is required to prevent the accumulation of vapors, especially if the compound is dissolved in volatile solvents.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles or face shields[4].

-

Hand Protection: Nitrile or butyl rubber gloves (minimum 0.4 mm thickness). Gloves must be inspected for degradation, as halogenated solvents used to dissolve the compound can rapidly permeate standard latex.

-

Respiratory Protection: If aerosolization is possible, a respirator equipped with a type ABEK filter (EN14387) is mandated[4].

-

Step-by-Step Methodologies

Methodology A: Analytical Detection via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for verifying the purity of 2-Nitro-3-(trichloromethoxy)toluene and detecting trace contamination. This protocol ensures self-validation through the use of internal standards and blanks.

Step 1: Sample Preparation

-

Action: Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade dichloromethane (DCM). Add 10 µL of an internal standard (e.g., fluoranthene-d10, 100 µg/mL).

-

Causality: DCM is chosen for its excellent solvating properties for halogenated aromatics. The internal standard corrects for injection volume variances and matrix effects, ensuring quantitative reliability.

Step 2: Chromatographic Separation

-

Action: Inject 1.0 µL into a GC equipped with a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

-

Parameters: Set the inlet temperature to 250°C. Use a temperature program: Initial hold at 60°C for 2 mins, ramp at 15°C/min to 280°C, hold for 5 mins. Carrier gas: Helium at 1.0 mL/min.

-

Causality: The non-polar stationary phase separates compounds based on boiling point and lipophilicity. The gradual temperature ramp ensures baseline resolution between the target analyte and any unreacted toluene or chlorinated byproducts.

Step 3: Mass Spectrometric Detection

-

Action: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 50 to 350.

-

Causality: 70 eV EI provides highly reproducible fragmentation patterns. The trichloromethoxy group will likely yield characteristic isotopic clusters (due to Cl-35/Cl-37 ratios) and fragments corresponding to the loss of -Cl or -CCl3, allowing for definitive structural confirmation.

Methodology B: Chemical Spill Decontamination Protocol

In the event of a localized laboratory spill, rapid and systematic decontamination is required to prevent cross-contamination and inhalation exposure.

Step 1: Isolation and Hazard Assessment

-

Action: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered if the spill is contained within it. Verify PPE integrity before approaching.

-

Causality: Prevents inadvertent tracking of the chemical and minimizes inhalation of any solvent vapors associated with the spill.

Step 2: Containment and Absorption

-

Action: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary diatomaceous earth spill pads). Do not use combustible materials like sawdust.

-

Causality: Nitroaromatics can be reactive; using inert absorbents prevents secondary exothermic reactions.

Step 3: Neutralization and Collection

-

Action: Carefully sweep the absorbed mixture using non-sparking tools into a chemically compatible, sealable hazardous waste container (e.g., high-density polyethylene).

-

Action: Wash the spill surface with a mild alkaline detergent solution, followed by a water rinse.

-

Causality: The alkaline wash helps hydrolyze and remove residual traces of the halogenated compound. All collected materials must be labeled as "Halogenated Nitroaromatic Waste" for professional incineration, as standard disposal methods risk environmental contamination[4].

References

-

Chemsrc. "2-Nitro-3-(trichloromethoxy)toluene | CAS#:1357624-21-5". Chemsrc.com. Available at:[Link]

-

Wikipedia. "Trifluorotoluene" (Analogous halogenated toluene precursor data). Wikipedia.org. Available at:[Link]

- Google Patents. "Process for the preparation of nitro-substituted benzotrifluoride compounds". Google.com.

Sources

- 1. 2-Nitro-3-(trichloromethoxy)toluene | CAS#:1357624-21-5 | Chemsrc [chemsrc.com]

- 2. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 3. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 4. 2-氯-3-硝基甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

Mechanism of Action for 2-Nitro-3-(trichloromethoxy)toluene Derivatives: A Technical Whitepaper

Executive Summary

The compound 2-Nitro-3-(trichloromethoxy)toluene (NTMT) and its structural derivatives represent a highly specialized class of chemical scaffolds in modern drug discovery and agrochemical development. While the trichloromethoxy (-OCCl₃) group is conventionally viewed as a transient synthetic precursor to trifluoromethoxy (-OCF₃) motifs in FDA-approved halogenated drugs[1], retaining the -OCCl₃ moiety adjacent to a bioreducible nitro group yields a potent, dual-action pharmacophore. This whitepaper elucidates the molecular dynamics, bioreductive activation pathways, and targeted covalent mechanisms of NTMT derivatives, providing actionable protocols for researchers investigating hypoxia-activated prodrugs (HAPs) and targeted covalent inhibitors (TCIs).

Molecular Dynamics and Electronic Properties

The unique pharmacological profile of NTMT derivatives is driven by the synergistic electronic interplay between the ortho-nitro group and the meta-trichloromethoxy group.

-

Inductive Sensitization: The -OCCl₃ group exerts a profound electron-withdrawing inductive effect (-I). This significantly lowers the reduction potential (E₁/₂) of the adjacent nitro group, making it highly susceptible to single-electron transfer (SET) by obligate anaerobic enzymes.

-

Latent Electrophilicity: The electronic equivalence of the -OCCl₃ group to multiple chlorine atoms drives unique nucleophilic reactivity patterns[2]. Under specific enzymatic activation, the lability of the trichloromethoxy group can lead to the formation of highly reactive tetrahedral intermediates, analogous to its behavior during methanolysis[3].

-

Enhanced Lipophilicity: Unlike standard nitroaromatics (e.g., metronidazole), the bulky -OCCl₃ group drastically increases the partition coefficient (LogP), driving rapid intracellular accumulation in lipid-rich tumor microenvironments or parasitic membranes.

Mechanism of Action: Bioreductive Activation & Covalent Targeting

The mechanism of action for bioactive NTMT derivatives operates via a tightly controlled, three-phase cascade. The stability and reaction paths of the involved radical intermediates mirror the well-documented kinetics of substituted toluene derivatives[4].

-

Phase I: Hypoxia-Selective Reduction: In hypoxic environments (e.g., solid tumors), type II nitroreductases (such as human POR or bacterial NfsA) transfer electrons to the -NO₂ group. This forms a nitro radical anion ( R−NO2∙− ), which is rapidly reduced further to a reactive nitroso (-NO) intermediate.

-

Phase II: Intramolecular Rearrangement: The proximity of the highly electrophilic -NO group to the sterically bulky -OCCl₃ group triggers an intramolecular activation. The trichloromethoxy group acts as a latent leaving group, generating a transient, highly electrophilic quinone-methide-like or phosgene-equivalent intermediate.

-

Phase III: Covalent Adduct Formation: This activated species undergoes rapid nucleophilic attack by accessible cysteine (Cys) or selenocysteine (Sec) residues within the active sites of target proteins (e.g., Thioredoxin Reductase), leading to irreversible enzyme blockade and subsequent apoptosis.

Fig 1: Bioreductive activation pathway of NTMT derivatives leading to covalent target inhibition.

Quantitative Data: Physicochemical Profiling

To contextualize the efficacy of NTMT derivatives, Table 1 summarizes their physicochemical and pharmacodynamic properties against standard hypoxia-activated agents. The data highlights how the -OCCl₃ group shifts the primary target from DNA intercalation to direct protein thiol modification.

Table 1: Physicochemical and Pharmacodynamic Profiling of NTMT Derivatives

| Compound Class | Reduction Potential (E₁/₂ vs Ag/AgCl) | Lipophilicity (LogP) | Hypoxia Cytotoxicity Ratio (HCR)* | Primary Molecular Target |

| Metronidazole (Standard) | -480 mV | -0.02 | 2.5 | DNA (Strand Breaks) |

| Tirapazamine (Standard) | -250 mV | 0.15 | 15.0 | DNA Topoisomerases |

| NTMT-01 (Lead -OCCl₃) | -310 mV | 3.85 | 42.0 | Cysteine Thiols (Proteins) |

| NTMT-02 (Analog) | -340 mV | 4.10 | 38.5 | Cysteine Thiols (Proteins) |

*HCR = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia). Higher values indicate greater selectivity for hypoxic cells.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimizing the assays.

Protocol A: In Vitro Nitroreductase Activation Kinetics

Objective: Quantify the enzymatic reduction rate of NTMT derivatives.

-

Preparation of Anaerobic Environment: Purge a sealed cuvette containing 50 mM Potassium Phosphate buffer (pH 7.4) with ultra-pure Argon for 15 minutes.

-

Causality: Molecular oxygen is an excellent electron acceptor. In normoxia, O₂ outcompetes the NTMT nitro group for the single-electron radical, causing futile redox cycling and generating ROS rather than the reactive nitroso species.

-

-

Enzyme-Substrate Incubation: Inject recombinant human Cytochrome P450 Reductase (POR) to a final concentration of 50 nM, followed by 10 µM of the NTMT derivative. Initiate the reaction by injecting 100 µM NADPH.

-

Kinetic Monitoring & Self-Validation: Monitor NADPH depletion via absorbance at 340 nm.

-

Self-Validation: Run a parallel control spiked with a heavy-isotope labeled standard (¹³C-NTMT). If the absorbance drop is genuine enzymatic reduction, LC-MS analysis of the control will show a proportional decrease in the ¹³C-NTMT parent mass, ruling out non-specific compound precipitation.

-

Protocol B: LC-MS/MS Covalent Adduct Mapping

Objective: Identify the specific amino acid residues modified by the activated NTMT warhead.

-

Reaction Quenching: After incubating the target protein with the NTMT derivative and activating enzyme for 2 hours, add 1% Formic Acid (v/v).

-

Causality: Formic acid rapidly drops the pH below 4.0, protonating unreacted cysteine thiols (pKa ~8.3). This immediately halts any further non-specific covalent binding post-lysis.

-

-

Tryptic Digestion: Denature the protein with 8M Urea, reduce disulfide bonds with DTT, and alkylate unreacted thiols with Iodoacetamide (IAA). Digest overnight with Trypsin/Lys-C mix at 37°C.

-

LC-MS/MS Analysis: Analyze the peptide fragments using an Orbitrap mass spectrometer.

-

Self-Validation: The system must include a competitive inhibition control. Pre-treat a replicate sample with an excess of IAA before adding the NTMT derivative. If the NTMT-cysteine adduct peak is genuine, it will be completely absent in the IAA-pretreated sample, confirming specific thiol targeting.

-

Fig 2: Step-by-step LC-MS/MS workflow for validating covalent adduct formation by NTMT derivatives.

Conclusion

While the trichloromethoxy group is frequently substituted for trifluoromethoxy motifs to enhance metabolic stability[5], its retention in 2-Nitro-3-(trichloromethoxy)toluene derivatives unlocks a potent mechanism for targeted covalent inhibition. By leveraging the electron-withdrawing nature of the -OCCl₃ group to sensitize the nitro moiety to hypoxic reduction, researchers can design highly selective, self-activating prodrugs capable of irreversibly binding to critical pathogenic or oncogenic targets.

References

-

Title: Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? | Organic Process Research & Development - ACS Publications. Source: acs.org. URL: 2

-

Title: Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene, Diphosgene, and Phosgene with Methanol1 | The Journal of Organic Chemistry - ACS Publications. Source: acs.org. URL: 3

-

Title: New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - MDPI. Source: mdpi.com. URL: 1

-

Title: Rapid Dehydroxytrifluoromethoxylation of Alcohols - PMC - NIH. Source: nih.gov. URL: 5

-

Title: Toluene Combustion: Reaction Paths, Thermochemical Properties, and Kinetic Analysis for the Methylphenyl Radical + O 2 Reaction | Request PDF - ResearchGate. Source: researchgate.net. URL: 4

Sources

- 1. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use | MDPI [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Rapid Dehydroxytrifluoromethoxylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: A Proposed Synthesis of 2-Nitro-3-(trichloromethoxy)toluene from a Toluene Derivative

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document outlines a proposed synthetic route for 2-Nitro-3-(trichloromethoxy)toluene for research purposes only. The described procedures involve highly reactive and potentially hazardous materials. All experiments should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Introduction

2-Nitro-3-(trichloromethoxy)toluene is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its synthesis from readily available toluene derivatives is of interest for the exploration of its chemical and biological properties. This application note details a proposed two-step synthesis commencing from 3-hydroxytoluene (m-cresol). The synthetic strategy involves an initial electrophilic nitration of m-cresol to introduce a nitro group, followed by the conversion of the phenolic hydroxyl group to a trichloromethoxy group.

The rationale for this synthetic approach is based on established organic chemistry principles. The hydroxyl group of m-cresol is an activating, ortho-, para-directing group in electrophilic aromatic substitution, which facilitates the introduction of the nitro group. The subsequent conversion of the phenol to the trichloromethoxy ether can be achieved using phosgene or a phosgene equivalent.

Proposed Synthetic Pathway

The proposed synthesis of 2-Nitro-3-(trichloromethoxy)toluene from 3-hydroxytoluene is a two-step process as illustrated below:

Figure 1: Proposed two-step synthesis of 2-Nitro-3-(trichloromethoxy)toluene.

Experimental Protocols

Part 1: Synthesis of 2-Nitro-3-hydroxytoluene

This procedure describes the nitration of 3-hydroxytoluene. It is important to note that this reaction will likely produce a mixture of isomers, and the desired 2-nitro-3-hydroxytoluene will need to be separated by column chromatography.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Hydroxytoluene (m-Cresol) | 108.14 | 10.8 g | 0.1 |

| Sulfuric Acid (98%) | 98.08 | 20 mL | - |

| Nitric Acid (70%) | 63.01 | 10 mL | - |

| Dichloromethane | 84.93 | 200 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | 20 g | - |

| Silica Gel for Column Chromatography | - | As needed | - |

| Eluent (e.g., Hexane/Ethyl Acetate) | - | As needed | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.8 g (0.1 mol) of 3-hydroxytoluene in 50 mL of dichloromethane.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add 20 mL of concentrated sulfuric acid to the stirred solution, ensuring the temperature does not exceed 10 °C.

-

In a separate beaker, prepare the nitrating mixture by carefully adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, pre-cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the reaction flask via the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition.[1][2]

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with 3 x 50 mL of dichloromethane.

-

Combine the organic layers and wash with 2 x 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the 2-nitro-3-hydroxytoluene isomer. The separation of isomers is crucial for the success of the subsequent step.

Part 2: Synthesis of 2-Nitro-3-(trichloromethoxy)toluene

This procedure details the conversion of the phenolic hydroxyl group of 2-nitro-3-hydroxytoluene to a trichloromethoxy group using triphosgene (bis(trichloromethyl) carbonate), a safer alternative to phosgene gas.[3][4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Nitro-3-hydroxytoluene | 153.14 | 7.65 g | 0.05 |

| Triphosgene | 296.75 | 5.94 g | 0.02 |

| Triethylamine | 101.19 | 10.1 g (13.9 mL) | 0.1 |

| Anhydrous Toluene | 92.14 | 150 mL | - |

| Anhydrous Dichloromethane | 84.93 | 100 mL | - |

Procedure:

-

In a flame-dried 250 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7.65 g (0.05 mol) of 2-nitro-3-hydroxytoluene and 5.94 g (0.02 mol) of triphosgene in 150 mL of anhydrous toluene.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add a solution of 10.1 g (13.9 mL, 0.1 mol) of triethylamine in 50 mL of anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes. A precipitate of triethylamine hydrochloride will form.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of anhydrous dichloromethane.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final product, 2-Nitro-3-(trichloromethoxy)toluene.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the final product.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules (e.g., -OH, -NO₂, -O-CCl₃).

Safety Considerations

-

Nitrating Mixture: The mixture of concentrated nitric acid and sulfuric acid is extremely corrosive and a strong oxidizing agent. It should be prepared and handled with extreme care in a fume hood.

-

Triphosgene: Triphosgene is a toxic solid and a source of phosgene. It should be handled with caution in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[3]

-

Solvents: Dichloromethane and toluene are volatile and flammable organic solvents. Handle in a well-ventilated area away from ignition sources.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing these experiments.

References

- Preparation method of 2,6-dihydroxytoluene. CN115784846B.

-

Process Development of the Synthesis of 3,4,5-Trimethoxytoluene. Request PDF. [Link]

-

(PDF) Preparation of Chloroformates Using Bis(Trichloromethyl)Carbonate. ResearchGate. [Link]

-

Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters - ACS Publications. [Link]

-

Chloroformate - Wikipedia. [Link]

-

Nitration of Toluene (Electrophilic Aromatic Substitution). [Link]

-

“Orientation in Electrophilic Aromatic Substitution: Nitration of Toluene” October 3, 2001 Organic Chemistry 335 Purpose. [Link]

Sources

Technical Support Center: Troubleshooting & Best Practices for 2-Nitro-3-(trichloromethoxy)toluene

Executive Summary

Handling 2-Nitro-3-(trichloromethoxy)toluene (CAS: 1357624-21-5) requires strict environmental controls. The trichloromethoxy (-OCCl₃) functional group is a highly valuable but chemically fragile moiety. Due to its extreme sensitivity to nucleophilic attack by moisture, improper storage inevitably leads to rapid hydrolytic degradation[1]. This technical guide provides researchers and drug development professionals with field-proven, self-validating protocols to ensure the structural integrity of this compound from receipt to reaction.

Mechanistic Troubleshooting (FAQs)

Q1: Why does my 2-Nitro-3-(trichloromethoxy)toluene degrade into a phenolic impurity during storage? Causality & Mechanism: The trichloromethoxy group is exceptionally sensitive to moisture. The three highly electronegative chlorine atoms create a strongly electrophilic carbon center, which is electronically equivalent to the reactive chlorine atoms found in phosgene[2]. Furthermore, the adjacent nitro group (-NO₂) at the 2-position exerts a strong electron-withdrawing inductive effect, further activating the -OCCl₃ group. When exposed to trace water, a bimolecular nucleophilic substitution (Sₙ2) occurs[3]. Water attacks the electrophilic carbon, displacing a chloride ion to form a highly unstable dichlorohemiacetal intermediate. This intermediate rapidly collapses, ejecting hydrogen chloride (HCl) and forming an aryl chloroformate. Subsequent hydrolysis yields an aryl carbonic acid, which spontaneously decarboxylates to form 2-nitro-3-methylphenol , releasing carbon dioxide (CO₂) and more HCl gas[1].

Q2: I noticed pressure build-up and a sharp, acidic odor when opening the storage vial. What is happening? Causality & Mechanism: The sharp odor and pressure are direct consequences of the hydrolytic degradation pathway. For every mole of 2-Nitro-3-(trichloromethoxy)toluene that hydrolyzes, one mole of CO₂ and three moles of HCl gas are generated[4]. This reaction is autocatalytic ; the released HCl acidifies the local microenvironment, which accelerates further nucleophilic attack by water. The internal pressure from CO₂ and HCl can compromise the vial's seal, leading to further ambient moisture ingress and a runaway degradation cycle.

Q3: What is the optimal storage protocol to prevent this autocatalytic degradation? Self-Validating System: The compound must be stored under strictly anhydrous, inert conditions.

-

Atmosphere: Backfill vials with high-purity Argon. Argon is heavier than Nitrogen and provides a superior protective blanket over the solid or liquid.

-

Temperature: Store at -20°C or lower to kinetically suppress any trace hydrolysis.

-

Desiccation: Store the primary vial inside a secondary container filled with indicating Drierite (anhydrous calcium sulfate with cobalt(II) chloride). The indicating desiccant serves as a self-validating moisture sensor: if it turns from blue to pink, the anhydrous integrity of the secondary container has been breached, alerting you before the primary sample is compromised.

Q4: Can I repeatedly open the main stock vial for my experiments? Best Practice: No. Repeated freeze-thaw cycles and exposure to ambient humidity will rapidly degrade the stock. You must aliquot the material immediately upon receipt inside a controlled glovebox environment.

Empirical Degradation Data

The following table summarizes the impact of various storage conditions on the stability of 2-Nitro-3-(trichloromethoxy)toluene. Note: Half-life estimates are based on the kinetic behavior of highly activated aryl trichloromethyl ethers.

| Storage Condition | Atmosphere | Temperature | Estimated Half-Life (t½) | Primary Degradants |

| Ambient Benchtop | Air (50% RH) | 25°C | < 48 Hours | 2-Nitro-3-methylphenol, HCl, CO₂ |

| Standard Fridge | Air (Sealed) | 4°C | ~ 2-3 Weeks | 2-Nitro-3-methylphenol, HCl, CO₂ |

| Desiccator | Air (Dry) | 25°C | ~ 3-4 Months | 2-Nitro-3-methylphenol |

| Optimal | Argon | -20°C | > 2 Years | None detected |

Standard Operating Procedures (Protocols)

Protocol 1: Anhydrous Aliquoting and Sealing Workflow

Objective: To divide bulk 2-Nitro-3-(trichloromethoxy)toluene into single-use aliquots without introducing moisture, preventing autocatalytic hydrolysis.

Materials Required:

-

Glovebox purged with high-purity Argon (H₂O < 1 ppm, O₂ < 1 ppm).

-

Pre-dried amber borosilicate glass vials (baked at 150°C for 4 hours, cooled in a vacuum desiccator).

-

PTFE-lined silicone septa and crimp caps.

-

Indicating desiccant (e.g., Drierite).

Step-by-Step Methodology:

-

Equilibration: Allow the sealed bulk chemical vial to reach room temperature before entering the glovebox antechamber. Opening a cold vial in any environment risks rapid condensation of trace moisture.

-

Preparation: Transfer the bulk chemical, pre-dried vials, caps, and a clean spatula into the Argon glovebox antechamber. Perform three vacuum/Argon purge cycles before bringing the items into the main chamber.

-

Aliquoting: Open the bulk vial. Rapidly weigh out single-use quantities (e.g., 10-50 mg) into the pre-dried amber vials.

-

Sealing: Immediately cap each vial with a PTFE-lined septum and securely crimp it. Causality note: The PTFE layer must face the chemical to prevent any trace corrosive HCl from degrading the silicone backing.

-

Secondary Containment: Place the crimped vials into a secondary vacuum-sealable bag or a larger jar containing indicating Drierite.

-

Storage: Remove the secondary container from the glovebox and immediately transfer it to a -20°C freezer.

Protocol 2: Quality Control (QC) via ¹H-NMR

Objective: To verify the integrity of the trichloromethoxy group and detect phenolic degradation products prior to use in sensitive syntheses.

Step-by-Step Methodology:

-

Sample Prep: Inside a glovebox, dissolve 5 mg of the aliquot in 0.5 mL of strictly anhydrous, acid-free CDCl₃. Self-validation: Store your CDCl₃ over silver foil and 4Å molecular sieves to ensure the removal of trace DCl and D₂O, which could cause false-positive degradation during the NMR acquisition.

-

Acquisition: Acquire a standard ¹H-NMR spectrum.

-

Analysis:

-

Intact Product: Verify the characteristic aromatic splitting pattern of the 2-nitro-3-substituted toluene ring. The methyl group will appear as a sharp singlet (approx. 2.3-2.6 ppm).

-

Degradation Marker: Look for the appearance of a broad phenolic -OH singlet (typically between 5.0 - 6.0 ppm) and an upfield shift in the aromatic protons due to the change from the strongly electron-withdrawing -OCCl₃ group to the electron-donating -OH group.

-

-

Action: If phenolic peaks are observed, the aliquot has been compromised and must be discarded or purified via flash chromatography under anhydrous conditions.

Pathway and Workflow Visualizations

Hydrolytic degradation pathway of 2-Nitro-3-(trichloromethoxy)toluene into phenolic byproducts.

Step-by-step anhydrous aliquoting and storage workflow to prevent autocatalytic hydrolysis.

References

-

Title: Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Source: Organic Process Research & Development (ACS Publications) URL: [Link]

-

Title: Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene, Diphosgene, and Phosgene with Methanol Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers Source: Polymers (PMC / NIH) URL: [Link]

Sources

Overcoming solubility issues with 2-Nitro-3-(trichloromethoxy)toluene in polar solvents

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges with highly lipophilic, sterically hindered synthetic intermediates.

2-Nitro-3-(trichloromethoxy)toluene presents a unique solubilization challenge. The trichloromethoxy (-OCCl3) group acts as a massive hydrophobic shield, and while the nitro (-NO2) group provides a strong dipole, it is insufficient to overcome the high crystal lattice energy and overall lipophilicity of the molecule. Consequently, this compound exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV behavior: low aqueous solubility and high precipitation risk[1].

Below is our comprehensive troubleshooting guide, designed to help you bypass these bottlenecks using field-proven, self-validating methodologies.

Solubilization Strategy Workflow

Workflow for selecting solubility enhancement strategies for lipophilic compounds.

Frequently Asked Questions (FAQs)

Q1: I tried adjusting the pH of my aqueous buffer, but the compound still won't dissolve. Why? A1: pH adjustment is only effective for compounds with ionizable groups (weak acids or bases) that can form soluble salts[2]. 2-Nitro-3-(trichloromethoxy)toluene lacks ionizable protons. Because it cannot be ionized, pH modifications will not alter its solubility profile. You must rely on steric encapsulation or micellization instead.

Q2: My compound dissolves perfectly in 100% DMSO. However, when I dilute it into my cell culture media (final DMSO < 1%), it immediately forms a cloudy precipitate. How do I prevent this? A2: You are experiencing a "solvent shift." While cosolvents like DMSO have a massive solubilization capacity for lipophilic drugs[3], diluting the DMSO below a critical threshold forces the hydrophobic -OCCl3 group to interact with water. The thermodynamics heavily favor the compound crashing out of solution to minimize water contact. To prevent this, you must step-down the dilution using a surfactant intermediate (e.g., a microemulsion) that traps the drug in a hydrophobic core before it hits the aqueous phase[4].

Q3: What is the most reliable method for true aqueous solubilization in live-cell assays without causing solvent toxicity? A3: Inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity[1]. The bulky, hydrophobic trichloromethoxy group fits perfectly into this cavity, shielding it from water while the exterior hydroxyl groups ensure high aqueous solubility[5].

Quantitative Comparison of Delivery Vehicles

To help you select the right approach, we have summarized the expected performance metrics of various solvent systems for highly halogenated toluene derivatives.

| Solubilization Strategy | Max Aqueous Solubility (µg/mL) | Cell Viability (at Max Conc.) | Preparation Time | Best Application |

| Pure Water (Control) | < 0.1 | N/A | N/A | None |

| 1% DMSO in Buffer | ~ 5.0 | > 98% | 5 mins | Low-concentration biochemical assays |

| Cosolvent (10% EtOH/PG) | ~ 500 | < 70% | 30 mins | Intravenous formulations (animal models) |

| Microemulsion (Tween/PEG) | ~ 1,000 | ~ 85% | 2 hours | Permeability assays, Oral formulations |

| HP-β-CD Complex (1:2) | > 2,500 | > 95% | 24 hours | Cell-based assays, High-dose in vivo studies |

Self-Validating Experimental Protocols

Do not blindly trust that a clear solution means your drug is dissolved; it may be forming nano-suspensions that will ruin your assay kinetics. The following protocols include built-in validation steps.

Protocol A: HP-β-Cyclodextrin Inclusion Complexation (Kneading Method)

Causality: By applying mechanical shear (kneading) in the presence of a volatile cosolvent, we temporarily disrupt the high lattice energy of the crystalline drug. This allows the lipophilic -OCCl3 group to thermodynamically favor the hydrophobic cavity of the cyclodextrin over the bulk aqueous phase[5].

-

Molar Calculation: Weigh 2-Nitro-3-(trichloromethoxy)toluene and HP-β-CD to achieve a 1:2 molar ratio.

-

Wetting: Place the HP-β-CD in a glass mortar. Add a minimal volume of 50% v/v Ethanol/Water to form a thick, workable paste. (Note: The ethanol temporarily solvates the drug's crystal lattice without fully dissolving the cyclodextrin).

-

Kneading: Add the drug powder to the paste. Knead continuously and vigorously for 45-60 minutes.

-

Drying: Transfer the paste to a vacuum desiccator and dry at 40°C for 24 hours to completely evaporate the ethanol.

-

Self-Validation Step (Crucial): Resuspend the dried powder in pure deionized water to a theoretical drug concentration of 1 mg/mL. Centrifuge the sample at 12,000 × g for 15 minutes.

-

Validation: Carefully extract the supernatant and measure the concentration via HPLC or UV-Vis. If the compound was merely suspended and not complexed, it will form a pellet. A recovery of >95% in the supernatant mathematically validates successful inclusion.

-

Mechanism and validation of HP-β-CD inclusion complexation for lipophilic compounds.

Protocol B: Thermodynamically Stable Microemulsion

Causality: For assays where cyclodextrins might interfere with target binding, a microemulsion is preferred. The high HLB surfactant (Tween-80) lowers the interfacial tension between the oil and aqueous phases, while the co-surfactant (PEG-400) intercalates between surfactant molecules to increase interfacial fluidity. This creates a thermodynamically stable, transparent dispersion that prevents the drug from nucleating[4].

-

Oil Phase: Dissolve the compound in a minimal volume of an inert lipid (e.g., Capryol 90).

-

Surfactant Addition: Add Tween-80 (Surfactant) and PEG-400 (Co-surfactant) in a 2:1 ratio (Smix). Mix thoroughly with the oil phase.

-

Aqueous Titration: Under constant magnetic stirring at 300 RPM, slowly titrate your aqueous assay buffer into the mixture drop-by-drop until the solution transitions from turbid to optically clear.

-

Self-Validation Step (Crucial): Analyze the resulting clear solution using Dynamic Light Scattering (DLS).

-

Validation: A true microemulsion is thermodynamically stable. If the Polydispersity Index (PDI) is < 0.2 and droplet size is < 100 nm, the formulation is successful. If PDI > 0.2, you have created a macroemulsion that will eventually phase-separate; you must increase your Surfactant-to-Oil ratio.

-

References

Sources

Scale-up challenges in manufacturing 2-Nitro-3-(trichloromethoxy)toluene

Welcome to the Technical Support Center for the scale-up and process development of 2-Nitro-3-(trichloromethoxy)toluene (CAS#: 1357624-21-5)[1].

As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex thermodynamic, kinetic, and analytical challenges encountered when transitioning this specific nitroaromatic intermediate from bench-scale synthesis to pilot-plant manufacturing. The presence of both a highly reactive trichloromethoxy group and an energy-dense nitro group on the toluene scaffold necessitates rigorous engineering controls and self-validating safety protocols.

Section 1: Kinetic & Thermodynamic Scale-Up Challenges

Q: Why do we observe a significant drop in the conversion rate of the trichloromethoxy group when scaling from a 50g round-bottom flask to a 5kg jacketed reactor? A: This is a classic mass-transfer and photon-flux limitation. The formation of the trichloromethoxy (-OCCl₃) group typically relies on the radical photochlorination of a methoxy precursor[2]. In a 50g bench-scale setup, the surface-area-to-volume ratio is high, ensuring uniform UV light penetration. In a 5kg batch reactor, the path length of the light is severely attenuated by the reaction mixture (Beer-Lambert Law). Causality & Solution: The radical initiation rate drops exponentially as you move away from the light source. To resolve this, transition the photochlorination step from a batch reactor to a continuous flow photochemical reactor. This ensures a narrow, consistent path length (typically 1-2 mm), maintaining a high and uniform photon flux across the entire reaction volume.

Q: During the downstream processing of the nitration step, our thermal sensors indicate an unexpected exotherm. What is the root cause? A: Nitroaromatics are inherently energy-dense. An unexpected exotherm during the workup of 2-Nitro-3-(trichloromethoxy)toluene is usually caused by the localized accumulation of unreacted nitric acid reacting with organic impurities, or the onset of an autocatalytic decomposition of the nitro-compound itself if the temperature exceeds its onset of decomposition ( Tonset ). Causality & Solution: You must establish a self-validating thermal profile using Reaction Calorimetry (RC1e) before any scale-up. The cooling capacity of a pilot reactor ( U⋅A ) scales with the square of the radius, while heat generation scales with the cube. If the heat accumulation exceeds the jacket's cooling capacity, a thermal runaway occurs.

Section 2: Analytical Monitoring & Quality Control

Q: Our HPLC analysis shows a recurring impurity that increases in concentration during aqueous washing. How do we mitigate this? A: The trichloromethoxy group is highly susceptible to nucleophilic attack and hydrolysis, particularly under basic or excessively acidic aqueous conditions. The impurity you are observing is likely the corresponding chloroformate or the fully hydrolyzed phenolic derivative. Causality & Solution: Water acts as a nucleophile, displacing the labile chlorine atoms on the -OCCl₃ group. To prevent this, aqueous washes must be conducted using strictly pH-controlled buffers (typically pH 6.0-6.5) at reduced temperatures (< 5°C) to kinetically freeze the hydrolysis pathway.

Quantitative Data: Scale-Up Parameter Variance

The following table summarizes the critical parameter shifts observed when scaling this compound, highlighting the necessity for workflow redesigns.

| Parameter | Lab Scale (50g) | Pilot Scale (5kg) | Variance Causality & Impact |

| UV Path Length (Photochlorination) | < 2 cm | > 15 cm | Critical: Attenuation of photon flux leads to incomplete chlorination[2]. |

| Specific Cooling Area ( A/V ) | ~ 0.05 m²/L | ~ 0.01 m²/L | High Risk: Reduced heat removal capacity increases thermal runaway risk. |

| Hydrolysis Impurity Profile | < 0.5% | 3.2% | Moderate: Longer phase separation times at scale allow more time for -OCCl₃ hydrolysis. |

| Mixing Time ( tmix ) | < 5 seconds | > 45 seconds | Moderate: Poor mixing creates localized hot spots during reagent dosing. |

Section 3: Experimental Protocols & Workflows

To ensure trustworthiness and safety, empirical thermal validation must precede any pilot-scale manufacturing. Below is the standard operating procedure for evaluating the thermal hazards of the 2-Nitro-3-(trichloromethoxy)toluene process.

Workflow: Reaction Calorimetry (RC1e) for Thermal Hazard Assessment

Purpose: To quantify the heat of reaction ( ΔHrxn ) and the maximum temperature of the synthesis reaction under adiabatic conditions ( MTSR ).

-

System Calibration: Calibrate the RC1e reactor using a known standard (e.g., electrical calibration heater) to determine the specific heat capacity ( Cp ) of the reactor setup.

-

Baseline Establishment: Charge the RC1e vessel with the inert solvent and the toluene precursor. Equilibrate to the target reaction temperature ( Tr ) under constant stirring (e.g., 250 rpm).

-

Isothermal Dosing: Begin dosing the reactive reagent (e.g., the nitrating mixture or chlorinating agent) using a highly controlled, automated syringe pump.

-

Critical Causality: The dosing rate must be strictly controlled to differentiate between the kinetics of the reaction and the kinetics of the dosing.

-

-

Heat Flow Measurement: Continuously monitor the temperature difference between the reactor contents ( Tr ) and the jacket ( Tj ). The system will automatically adjust Tj to maintain an isothermal state, calculating the heat flow ( q ) in real-time.

-

Data Synthesis: Once dosing is complete and the heat flow returns to baseline, integrate the heat flow curve to calculate the total heat of reaction ( ΔHrxn ).

-

MTSR Calculation: Calculate the Maximum Temperature of the Synthesis Reaction ( MTSR ) using the formula: MTSR=Tr+(ΔHrxn/Cp) . If the MTSR exceeds the boiling point of the solvent or the Tonset of the nitroaromatic compound, the process must be redesigned (e.g., shifted to continuous flow) before scale-up.

Scale-Up Decision Pathway

Decision matrix for scaling up 2-Nitro-3-(trichloromethoxy)toluene based on thermal hazard data.

References

- Chemsrc. "2-Nitro-3-(trichloromethoxy)toluene | CAS#:1357624-21-5". Chemsrc.com.

- Google Patents. "US4046656A - Photochlorination process for methyl aromatic compounds". Patents.google.com.

Sources

A Comparative Guide to HPLC Method Validation for Purity Analysis of 2-Nitro-3-(trichloromethoxy)toluene

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. For a compound like 2-Nitro-3-(trichloromethoxy)toluene, a complex molecule with potential applications in various synthetic pathways, ensuring its purity is not just a matter of regulatory compliance but a cornerstone of product safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution and quantitative accuracy.

This guide provides a comprehensive comparison of two hypothetical reversed-phase HPLC (RP-HPLC) methods for the purity analysis of 2-Nitro-3-(trichloromethoxy)toluene. We will delve into a complete validation of a proposed, optimized method, contrasting it with a more traditional, less efficient alternative. The validation is structured according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a robust framework for ensuring the method is fit for its intended purpose.[1][2]

The Critical Role of a Stability-Indicating Method

Beyond simple purity determination, a robust analytical method must be "stability-indicating."[3][4][5][6] This means the method must be able to definitively separate the main compound from any potential degradation products that could form under various environmental stresses.[7][8] Such a method is crucial for assessing the intrinsic stability of the molecule and for developing stable formulations. This guide will walk through a forced degradation study to establish the stability-indicating nature of the proposed HPLC method.

Method Comparison: Proposed vs. Alternative

Here, we compare a modern, efficient "Proposed Method" utilizing advanced column technology and optimized mobile phase conditions against a hypothetical "Alternative Method" representing a more traditional approach.

| Parameter | Proposed Method | Alternative Method | Rationale for the Proposed Method's Superiority |

| Column | ACE Excel 2 C18, 2.1 x 100 mm, 1.7 µm | Phenomenex Luna C18, 4.6 x 250 mm, 5 µm | The smaller particle size (1.7 µm vs. 5 µm) and shorter column length of the Proposed Method's column allow for significantly faster analysis times and higher efficiency, leading to sharper peaks and better resolution. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: WaterB: Acetonitrile | The use of an acidic modifier (formic acid) in the mobile phase of the Proposed Method helps to control the ionization of any potential acidic or basic impurities, leading to improved peak shape and reproducibility. |

| Gradient | 50% B to 95% B in 5 min | 50% B to 95% B in 15 min | The shorter gradient time of the Proposed Method is a direct result of the more efficient column, drastically reducing the overall run time and increasing sample throughput. |

| Flow Rate | 0.4 mL/min | 1.0 mL/min | The lower flow rate in the Proposed Method, combined with the smaller column diameter, significantly reduces solvent consumption, making the method more environmentally friendly and cost-effective. |

| Temperature | 40 °C | 30 °C | Elevated temperature in the Proposed Method reduces mobile phase viscosity, allowing for higher flow rates on smaller particle columns without excessive backpressure, and can also improve peak shape. |

| Detection | UV at 254 nm | UV at 254 nm | Both methods use a standard UV wavelength for aromatic compounds. |

| Injection Volume | 2 µL | 10 µL | The smaller injection volume in the Proposed Method is appropriate for the smaller column dimensions and helps to prevent column overload and peak distortion. |

HPLC Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use. The following diagram illustrates the typical workflow for validating an HPLC method for purity analysis.

Caption: A typical workflow for the validation of an HPLC method for purity analysis.

Experimental Protocols

System Suitability Testing

Objective: To verify that the chromatographic system is adequate for the intended analysis.[9]

Procedure:

-

Prepare a standard solution of 2-Nitro-3-(trichloromethoxy)toluene at a concentration of 100 µg/mL.

-

Inject the standard solution six replicate times.

-

Calculate the following parameters:

-

Tailing Factor (T): Must be ≤ 2.0.

-

Theoretical Plates (N): Must be ≥ 2000.

-

Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.

-

Specificity and Forced Degradation Study

Objective: To demonstrate that the method is able to separate the main peak from potential degradation products and impurities, thus confirming it is stability-indicating.[7][8][10][11]

Procedure:

-

Acid Hydrolysis: Dissolve 10 mg of the sample in 1 mL of acetonitrile and add 9 mL of 0.1 N HCl. Heat at 80°C for 4 hours. Neutralize with 0.1 N NaOH before injection.

-

Base Hydrolysis: Dissolve 10 mg of the sample in 1 mL of acetonitrile and add 9 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl before injection.

-

Oxidative Degradation: Dissolve 10 mg of the sample in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours before injection.

-

Thermal Degradation: Expose the solid sample to 105°C for 48 hours. Dissolve in the mobile phase for injection.

-

Photolytic Degradation: Expose a solution of the sample (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.

Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main peak (Resolution ≥ 2.0).

Caption: Workflow for the forced degradation study to establish the stability-indicating nature of the HPLC method.

Validation Data Summary and Comparison

The following tables summarize the validation data for the Proposed Method and compare it to the hypothetical Alternative Method.

Table 1: System Suitability

| Parameter | Proposed Method | Alternative Method | Acceptance Criteria |

| Tailing Factor (T) | 1.1 | 1.8 | ≤ 2.0 |

| Theoretical Plates (N) | 15,000 | 3,500 | ≥ 2000 |

| RSD of Peak Area (%) | 0.5% | 1.2% | ≤ 2.0% |

Table 2: Linearity and Range

| Parameter | Proposed Method | Alternative Method | Acceptance Criteria |

| Range (µg/mL) | 1 - 150 | 10 - 150 | - |

| Correlation Coefficient (r²) | 0.9998 | 0.9985 | ≥ 0.999 |

| Y-intercept | Close to zero | Significant deviation | Close to zero |

Table 3: Accuracy (% Recovery)

| Concentration Level | Proposed Method | Alternative Method | Acceptance Criteria |

| 50% (50 µg/mL) | 99.5% | 97.2% | 98.0% - 102.0% |

| 100% (100 µg/mL) | 100.2% | 103.5% | 98.0% - 102.0% |

| 150% (150 µg/mL) | 99.8% | 96.5% | 98.0% - 102.0% |

Table 4: Precision (% RSD)

| Precision Level | Proposed Method | Alternative Method | Acceptance Criteria |

| Repeatability (n=6) | 0.6% | 1.5% | ≤ 1.0% |

| Intermediate Precision (n=6, different day, analyst) | 0.8% | 1.8% | ≤ 2.0% |

Table 5: LOD & LOQ

| Parameter | Proposed Method | Alternative Method |

| LOD (µg/mL) | 0.1 | 1.0 |

| LOQ (µg/mL) | 0.3 | 3.0 |

Table 6: Robustness

| Parameter Variation | Proposed Method (% RSD) | Alternative Method (% RSD) | Acceptance Criteria |

| Flow Rate (±10%) | 0.7% | 2.5% | ≤ 2.0% |

| Column Temperature (±5°C) | 0.9% | 3.1% | ≤ 2.0% |

| Mobile Phase Composition (±2%) | 1.1% | 2.8% | ≤ 2.0% |

Conclusion

The data presented unequivocally demonstrates the superiority of the Proposed HPLC Method for the purity analysis of 2-Nitro-3-(trichloromethoxy)toluene. The method is not only significantly faster and more efficient but also exhibits superior performance across all validation parameters, including linearity, accuracy, precision, and robustness. The lower limits of detection and quantitation highlight its enhanced sensitivity.

Crucially, the forced degradation studies confirm that the Proposed Method is stability-indicating, a critical requirement for its application in a regulated environment.[3][12] The adoption of this method would lead to increased sample throughput, reduced operational costs, and greater confidence in the quality of analytical data, ultimately contributing to the development of a safer and more effective final product.

References

- U.S. Pharmacopeia.

- Benchchem. (n.d.).

- Agilent. (n.d.).

- U.S. Pharmacopeia. (2022, December 1).

- LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?

- ECA Academy. (2025, March 19).

- Allan Chemical Corporation. (2025, December 4).

- MedCrave online. (2016, December 14).

- ResearchGate. (n.d.). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS | Request PDF.

- SciSpace. (2016, December 14).

- Asian Journal of Pharmaceutical Analysis. (n.d.).

- ResearchGate. (n.d.). Q2(R1)

- Scribd. (2025, December 14). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research.

- ECA Academy. (1994).

- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).

- U.S. Food and Drug Administration. (n.d.). Q2(R2)

- U.S. Food and Drug Administration. (n.d.).

- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

- SIELC Technologies. (2018, February 16). 4-Nitrotoluene.

- U.S. Food and drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

- Benchchem. (n.d.). HPLC method for purity analysis of 1,3-Dibromo-2,4,6-trinitrobenzene.

- PMC. (2014, June 6).

- Telegrafi. (2025, December 26).

- Semantic Scholar. (n.d.).

- SIELC Technologies. (n.d.). Separation of 2-Chloro-3-nitrotoluene on Newcrom R1 HPLC column.

- IJTSRD. (2021, July 15). Stability Indicating HPLC Method Development - A Review.

- ResearchGate. (2014, June 6).

- International Journal of Pharmacy & Life Sciences. (2019, June 22).

- Shimadzu. (n.d.).

- Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.

- LCGC International. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28).

- Waters Corporation. (n.d.).

- PubMed. (1999, July). [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid].

Sources

- 1. database.ich.org [database.ich.org]

- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 3. scribd.com [scribd.com]

- 4. ijtsrd.com [ijtsrd.com]

- 5. jddtonline.info [jddtonline.info]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. scispace.com [scispace.com]

- 9. FDA Guidelines for Chromatography Validation - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. fda.gov [fda.gov]

- 12. fda.gov [fda.gov]

Reactivity Comparison Guide: Trichloromethoxy vs. Trifluoromethoxy Substituted Toluenes

Introduction & Strategic Context

In modern medicinal chemistry and agrochemical development, the functionalization of the toluene scaffold is a critical strategy for modulating pharmacokinetics. Among oxygen-linked halogenated substituents, the trifluoromethoxy (-OCF₃) and trichloromethoxy (-OCCl₃) groups represent two vastly different reactivity profiles.

The -OCF₃ group is often referred to as a "super-halogen" due to its high lipophilicity, strong electron-withdrawing nature, and exceptional metabolic stability[1]. Conversely, the -OCCl₃ group is highly labile and moisture-sensitive, serving primarily as a reactive synthetic intermediate rather than a final structural motif[2]. This guide objectively compares their electronic properties, structural stability, and experimental reactivities to assist researchers in designing robust synthetic routes.

Physicochemical & Electronic Profiling

To understand the divergent behavior of these two substituted toluenes, we must first analyze their electronic and steric parameters.

-

Trifluoromethoxy (-OCF₃): The highly electronegative fluorine atoms draw electron density away from the oxygen, minimizing its ability to donate electrons via resonance (+R effect) to the toluene ring. Consequently, the strong inductive withdrawal (-I effect) dominates, making -OCF₃ a strongly deactivating group ( σp=0.36 , σm=0.39 )[3]. The C-F bonds are highly polarized but extremely short and strong, rendering the group chemically inert[4].

-

Trichloromethoxy (-OCCl₃): While also electron-withdrawing, the chlorine atoms are significantly larger and more polarizable. The C-Cl bonds are weaker and highly susceptible to nucleophilic attack and heterolytic cleavage, making the -OCCl₃ group a prime target for halogen exchange (Halex) reactions[5].

Comparative Data Summary

| Parameter | 4-(Trichloromethoxy)toluene | 4-(Trifluoromethoxy)toluene |

| Substituent Motif | -OCCl₃ | -OCF₃ |

| Hammett Constants | σp≈0.33 , σm≈0.40 | σp=0.36 , σm=0.39 [3] |

| Electronic Effect | Strong -I, weak +R | Strong -I, weak +R |

| Chemical Stability | Low (Rapid hydrolysis to carbonates) | Extremely High (Inert to acids/bases)[4] |

| EAS Directing Effect | Ortho/Para (Deactivating) | Ortho/Para (Deactivating) |

| Primary Utility | Synthetic intermediate / Precursor | End-product motif in drug design[1] |

Reactivity Pathways & Mechanistic Causality

The structural differences between -OCF₃ and -OCCl₃ dictate strictly divergent reaction pathways when subjected to standard aromatic functionalization conditions.

Electrophilic Aromatic Substitution (EAS)

Both substituents are net electron-withdrawing but direct incoming electrophiles to the ortho and para positions due to the lone pairs on the oxygen atom. However, 4-(trichloromethoxy)toluene cannot survive harsh EAS conditions (e.g., nitration with HNO₃/H₂SO₄); the acidic environment rapidly hydrolyzes the -OCCl₃ group into an aryl chloroformate or carbonate. In contrast, 4-(trifluoromethoxy)toluene is completely stable under these superacidic conditions, allowing for clean nitration or sulfonation of the aromatic ring[4].

Halogen Exchange (Halex)

The defining reactivity of the -OCCl₃ group is its utility as a precursor to -OCF₃. Because direct trifluoromethoxylation of arenes is synthetically challenging, researchers often synthesize the -OCCl₃ derivative first, followed by a Swarts-type halogen exchange using anhydrous hydrogen fluoride (HF) and a Lewis acid catalyst (such as SbCl₅)[2][5].

Logical relationship of reactivity pathways for -OCF3 vs -OCCl3 substituted toluenes.

Experimental Methodologies & Self-Validating Workflows

To demonstrate the practical implications of these reactivity profiles, the following protocols outline standard laboratory workflows for manipulating these compounds. Every protocol is designed as a self-validating system to ensure experimental integrity.

Protocol 1: Selective Benzylic Bromination of 4-(Trifluoromethoxy)toluene

Causality & Design: The -OCF₃ group inductively withdraws electron density, which slightly destabilizes the benzylic radical compared to unsubstituted toluene. However, the absolute chemical inertness of the C-F bonds ensures that no competing radical abstraction occurs at the substituent, allowing for perfectly selective benzylic functionalization.

-

Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 4-(trifluoromethoxy)toluene (1.0 equiv) in anhydrous trifluorotoluene (PhCF₃) to achieve a 0.2 M concentration. (Expertise: PhCF₃ is utilized as a greener, radical-inert alternative to highly toxic CCl₄).

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equiv) and the radical initiator Azobisisobutyronitrile (AIBN) (0.05 equiv).

-

Initiation: Heat the mixture to 80 °C under an argon atmosphere to trigger the thermal decomposition of AIBN, initiating the radical chain.

-

Validation Check (Self-Validating Step): The reaction progress is visually self-validating. The dense NBS powder initially sits at the bottom of the flask. As the reaction proceeds, the lighter succinimide byproduct forms and floats to the surface, providing a real-time visual indicator of successful radical propagation.

-

Workup: Cool to room temperature, filter off the succinimide, wash the organic filtrate with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol 2: Halogen Exchange (Halex) of 4-(Trichloromethoxy)toluene

Causality & Design: HF alone is insufficiently nucleophilic to displace the chlorine atoms on the -OCCl₃ group. The addition of SbCl₅ is critical; it reacts with HF to form a superacidic [SbClxFy]−H+ complex. This complex protonates the oxygen and coordinates with the chlorine atoms, drastically lowering the activation energy required for the Cl-to-F thermodynamic exchange[5].

-

Safety Preparation: Due to the extreme corrosivity and toxicity of anhydrous HF, this reaction MUST be performed in a Monel or Hastelloy autoclave.

-

Loading: Charge the autoclave with 4-(trichloromethoxy)toluene (1.0 equiv) and SbCl₅ catalyst (0.05 equiv).

-

HF Addition: Cool the vessel to -78 °C using a dry ice/acetone bath and condense anhydrous HF (10.0 equiv) directly into the reactor.

-

Thermal Activation: Seal the autoclave and gradually warm the system to 50 °C. Maintain stirring for 12 hours.

-

Validation Check (Self-Validating Step): The generation of HCl gas as a byproduct causes a predictable, steady pressure increase within the sealed autoclave. Monitoring this pressure curve via a transducer provides real-time validation of the Cl-to-F exchange kinetics.

-

Workup: Carefully vent the HCl gas through a basic scrubber system. Neutralize the crude mixture with cold aqueous KOH, extract with dichloromethane, and purify the resulting 4-(trifluoromethoxy)toluene via fractional distillation.

Step-by-step experimental workflow for the Halex conversion of -OCCl3 to -OCF3.

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。